molecular formula C22H14N2O2S B3188906 Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- CAS No. 255043-63-1

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-

Cat. No.: B3188906
CAS No.: 255043-63-1
M. Wt: 370.4 g/mol
InChI Key: OUGVKCOSRUYYCH-UHFFFAOYSA-N
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Description

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- is a complex organic compound characterized by its unique structure, which includes a benzenethiol group and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- typically involves multiple steps, starting with the preparation of the core benzenethiol structure. The process often includes electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution while retaining its aromaticity . Specific conditions such as the use of strong electrophiles and bases are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Electrophilic aromatic substitution can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as biochemical probes or inhibitors.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction is facilitated by the electrophilic nature of the nitro group and the nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenethiol derivatives and nitro-substituted aromatic compounds. Examples include:

  • Benzenethiol, 4-[[2-amino-5-nitro-4-(phenylethynyl)phenyl]ethynyl]-
  • Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-

Uniqueness

The uniqueness of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

4-[2-[5-amino-2-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c23-21-14-19(11-7-17-8-12-20(27)13-9-17)22(24(25)26)15-18(21)10-6-16-4-2-1-3-5-16/h1-5,8-9,12-15,27H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGVKCOSRUYYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=C(C(=C2)[N+](=O)[O-])C#CC3=CC=C(C=C3)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730456
Record name 4-{[5-Amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255043-63-1
Record name 4-{[5-Amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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